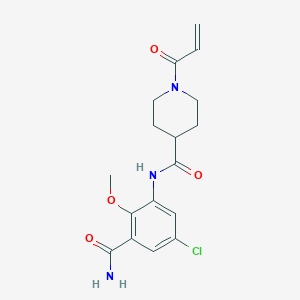
N-(3-Carbamoyl-5-chloro-2-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Carbamoyl-5-chloro-2-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a white crystalline powder with a molecular formula of C19H20ClN3O3 and a molecular weight of 383.84 g/mol. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
N-(3-Carbamoyl-5-chloro-2-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(3-Carbamoyl-5-chloro-2-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide increases the levels of GABA in the brain, which leads to an increase in inhibitory neurotransmission and a decrease in neuronal excitability. This mechanism of action makes N-(3-Carbamoyl-5-chloro-2-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide a potential therapeutic agent for the treatment of epilepsy, addiction, and anxiety.
Biochemical and physiological effects:
N-(3-Carbamoyl-5-chloro-2-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to increase the levels of GABA in the brain, which leads to an increase in inhibitory neurotransmission and a decrease in neuronal excitability. This has been demonstrated in both in vitro and in vivo studies. N-(3-Carbamoyl-5-chloro-2-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has also been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-Carbamoyl-5-chloro-2-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has several advantages for lab experiments. It is a highly selective and potent inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in various neurological disorders. Additionally, N-(3-Carbamoyl-5-chloro-2-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to be well-tolerated in animal studies, which makes it a promising drug candidate for further development.
However, there are also some limitations to using N-(3-Carbamoyl-5-chloro-2-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. Additionally, N-(3-Carbamoyl-5-chloro-2-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(3-Carbamoyl-5-chloro-2-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide. One potential application is in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, N-(3-Carbamoyl-5-chloro-2-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide may have potential therapeutic applications in other neurological disorders such as Parkinson's disease and Huntington's disease, which are characterized by abnormal neuronal excitability. Further research is needed to explore these potential applications and to optimize the pharmacokinetic properties of N-(3-Carbamoyl-5-chloro-2-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide for clinical use.
Synthesemethoden
N-(3-Carbamoyl-5-chloro-2-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide can be synthesized by reacting 3-carbamoyl-5-chloro-2-methoxybenzoic acid with 1-(prop-2-enoyl)piperidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-Carbamoyl-5-chloro-2-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. This makes N-(3-Carbamoyl-5-chloro-2-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide a promising drug candidate for the treatment of epilepsy, which is characterized by abnormal neuronal excitability.
Eigenschaften
IUPAC Name |
N-(3-carbamoyl-5-chloro-2-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4/c1-3-14(22)21-6-4-10(5-7-21)17(24)20-13-9-11(18)8-12(16(19)23)15(13)25-2/h3,8-10H,1,4-7H2,2H3,(H2,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHQXUUZBWDBLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1NC(=O)C2CCN(CC2)C(=O)C=C)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

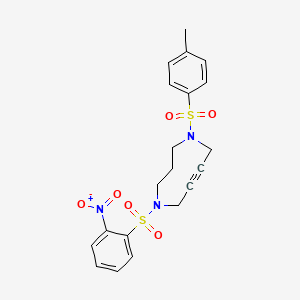
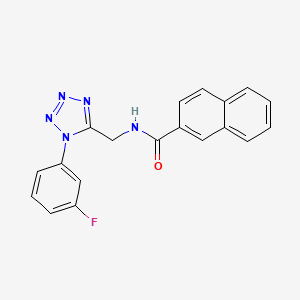

![(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2826871.png)

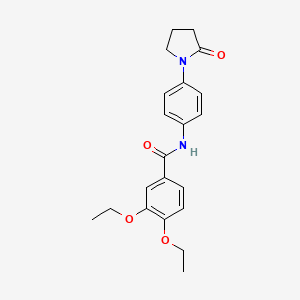

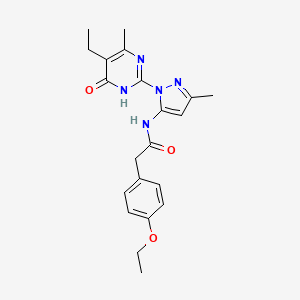
![N-[2-(2,2-Difluoroethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2826881.png)
![benzyl 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2826883.png)

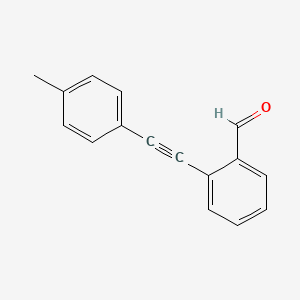
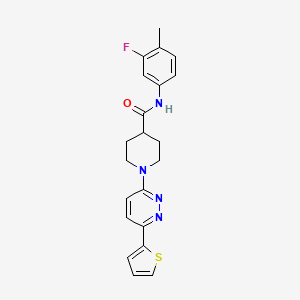
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2826888.png)